Product packaging for Berotralstat Hydrochloride(Cat. No.:CAS No. 1809010-52-3)

Berotralstat Hydrochloride

Cat. No.: B10823777
CAS No.: 1809010-52-3
M. Wt: 635.5 g/mol
InChI Key: XFZLBLTUANGZBD-QDSLRZTOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Berotralstat Hydrochloride is a potent, selective, and orally bioavailable small-molecule inhibitor of plasma kallikrein (KLKB1). Its primary research application is in the study of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling. The mechanism of action involves high-affinity binding to plasma kallikrein, inhibiting its enzymatic activity. This inhibition blocks the cleavage of high-molecular-weight kininogen (HK) to bradykinin, a key mediator that increases vascular permeability and leads to angioedema attacks. By reducing bradykinin levels, this compound provides a targeted approach for investigating the pathophysiology and prophylaxis of HAE attacks. Recent clinical research has demonstrated the compound's efficacy in reducing HAE attack rates across various age groups, including pediatric patients, highlighting its significant research value for exploring long-term prophylactic strategies. Pharmacokinetically, this compound is characterized by a long half-life, supporting once-daily dosing in research models, and it is metabolized primarily by CYP3A4 and CYP2D6 enzymes. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H28Cl2F4N6O B10823777 Berotralstat Hydrochloride CAS No. 1809010-52-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1809010-52-3

Molecular Formula

C30H28Cl2F4N6O

Molecular Weight

635.5 g/mol

IUPAC Name

1-[3-(aminomethyl)phenyl]-N-[5-[(R)-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-3-(trifluoromethyl)pyrazole-5-carboxamide;dihydrochloride

InChI

InChI=1S/C30H26F4N6O.2ClH/c31-24-10-9-22(28(37-17-18-7-8-18)21-5-1-3-19(11-21)15-35)13-25(24)38-29(41)26-14-27(30(32,33)34)39-40(26)23-6-2-4-20(12-23)16-36;;/h1-6,9-14,18,28,37H,7-8,16-17,36H2,(H,38,41);2*1H/t28-;;/m1../s1

InChI Key

XFZLBLTUANGZBD-QDSLRZTOSA-N

Isomeric SMILES

C1CC1CN[C@@H](C2=CC(=C(C=C2)F)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)C5=CC=CC(=C5)C#N.Cl.Cl

Canonical SMILES

C1CC1CNC(C2=CC(=C(C=C2)F)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)C5=CC=CC(=C5)C#N.Cl.Cl

Origin of Product

United States

Molecular Mechanisms of Action of Berotralstat Hydrochloride

Direct and Selective Plasma Kallikrein Inhibition

Berotralstat (B606040) directly binds to plasma kallikrein, a serine protease, and inhibits its proteolytic activity. hres.cafda.gov This inhibition is a key factor in controlling the generation of bradykinin (B550075), a potent vasodilator that increases vascular permeability, leading to the swelling and pain associated with HAE attacks. hres.cadrugbank.com In individuals with HAE, a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH) leads to unregulated plasma kallikrein activity. patsnap.comdrugbank.com Berotralstat's inhibitory action on plasma kallikrein effectively reduces this uncontrolled activity. hres.cafda.gov

The inhibitory effect of berotralstat on plasma kallikrein is concentration-dependent. fda.govdrugbank.com Studies have shown that once-daily oral administration of berotralstat leads to a sustained reduction in plasma kallikrein activity. hres.ca

Elucidation of Binding Modalities and Active Site Interaction

The molecular structure of berotralstat allows for its high-specificity binding to the active site of plasma kallikrein. patsnap.com This interaction effectively blocks the enzyme's ability to cleave its substrate, high-molecular-weight kininogen (HMWK). patsnap.comfda.gov The binding is reversible, allowing for the modulation of plasma kallikrein activity without permanent deactivation. patsnap.com

Structure-guided drug design was instrumental in the development of berotralstat, ensuring its potent and highly selective interaction with plasma kallikrein. acs.orgresearchgate.net Research indicates that berotralstat binds deep within the active site of the enzyme. frontiersin.org This is in contrast to other kallikrein inhibitors like lanadelumab, which binds to the surface of the enzyme to obstruct substrate access. frontiersin.org The unique binding mode of berotralstat, which exploits specific elements within the S2 and S4 pockets of the enzyme, contributes to its high selectivity. acs.org

Downstream Modulation of Bradykinin Generation

Plasma kallikrein's primary function in the context of HAE is the cleavage of HMWK to produce bradykinin. patsnap.comfda.gov Bradykinin is a powerful vasodilator that plays a central role in the inflammatory response and is the major mediator of the swelling and pain characteristic of HAE attacks. drugbank.comacs.org

By directly inhibiting plasma kallikrein, berotralstat effectively halts this enzymatic cascade, leading to a significant reduction in the production of bradykinin. patsnap.comhres.ca This downstream effect is the core of berotralstat's therapeutic action in preventing HAE attacks. fda.govdrugbank.com An in vitro study using human umbilical vein endothelial cells demonstrated that berotralstat decreased bradykinin levels in a concentration-dependent manner, with a half-maximal effective concentration (EC50) of 5.56 nmol/L. pmda.go.jp

Specificity Profile Against Related Serine Proteases

An important aspect of berotralstat's molecular action is its high selectivity for plasma kallikrein over other related serine proteases. acs.org This selectivity minimizes the potential for off-target effects and enhances its safety profile. patsnap.com

Research has quantified the inhibitory activity of berotralstat against a panel of human serine proteases. These studies demonstrate that berotralstat is significantly more potent against plasma kallikrein than against other proteases such as trypsin, plasmin, thrombin, and tissue plasminogen activator (tPA). acs.org

Serine ProteaseIC50 (nmol/L)
Plasma Kallikrein (pKal)0.88
Tissue Kallikrein>30,000
Plasmin3,967
Trypsin11,000
Thrombin>50,000
Tissue Plasminogen Activator (tPA)>50,000
Activated Protein C (APC)>30,000

Data sourced from a study on the inhibitory activity of berotralstat. pmda.go.jp

The exquisite selectivity for plasma kallikrein is attributed to the unique binding interactions within the enzyme's active site. acs.org This high degree of specificity ensures that the therapeutic action of berotralstat is precisely targeted to the intended pathway, reducing the likelihood of interfering with other essential physiological processes mediated by other serine proteases. patsnap.com

Preclinical Pharmacological Characterization of Berotralstat Hydrochloride

In Vitro Enzyme Kinetic Studies

Assessment of Inhibitory Potency and Selectivity (e.g., IC50, Ki values)

In vitro studies have demonstrated that berotralstat (B606040) is a potent and highly selective inhibitor of human plasma kallikrein. acs.orgnih.govresearchgate.net Using a chromogenic substrate assay, the half-maximal inhibitory concentration (IC50) of berotralstat against human pKal was determined to be 0.88 nmol/L, with an inhibition constant (Ki) of 0.44 nmol/L. pmda.go.jp These values indicate a strong binding affinity of berotralstat to its target enzyme.

Table 1: Inhibitory Potency of Berotralstat against Human Plasma Kallikrein

Parameter Value (nmol/L) Assay Method
IC50 0.88 Chromogenic substrate assay
Ki 0.44 Chromogenic substrate assay

Data sourced from a report on the deliberation results by the Pharmaceutical Evaluation Division. pmda.go.jp

Comparative Analysis with Other Serine Proteases

The selectivity of berotralstat for plasma kallikrein over other related serine proteases is a key feature of its pharmacological profile. acs.orgblogspot.com Studies have shown that berotralstat is significantly less potent against a panel of other human serine proteases. For instance, the mean IC50 values for the inhibition of trypsin and plasmin were 11 µM and 3.967 µM, respectively. acs.org Other serine proteases such as thrombin, tissue plasminogen activator (tPA), C1s, Factor Xa (FXa), and Factor XIIa were not inhibited even at concentrations up to 50 µM. acs.org The mean IC50 values for activated protein C (APC) and tissue kallikrein were greater than 30 µM. acs.org This high degree of selectivity, with at least a several thousand-fold difference in potency compared to other serine proteases, minimizes the potential for off-target effects. acs.orgblogspot.com

Table 2: Comparative Inhibitory Activity of Berotralstat against Various Human Serine Proteases

Serine Protease Mean IC50 (µM)
Plasma Kallikrein (pKal) 0.00088
Trypsin 11
Plasmin 3.967
Thrombin >50
tPA >50
C1s >50
FXa >50
FXIIa >50
Activated Protein C (APC) >30
Tissue Kallikrein >30

Data sourced from the Journal of Medicinal Chemistry. acs.org

Cellular and Tissue-Based Models

Inhibition of Bradykinin (B550075) Production in Endothelial Cell Systems (e.g., HUVEC)

The inhibitory effect of berotralstat on the production of bradykinin was evaluated using human umbilical vein endothelial cells (HUVEC). pmda.go.jp In this system, HUVECs were coated with high-molecular-weight kininogen (HMWK), the substrate for plasma kallikrein. pmda.go.jp Berotralstat was shown to decrease the generation of bradykinin in a concentration-dependent manner, with a half-maximal effective concentration (EC50) of 5.56 nmol/L. pmda.go.jp This demonstrates that berotralstat effectively suppresses the pKal-mediated cleavage of HMWK, which is the primary mechanism of bradykinin production in HAE. pmda.go.jpnih.govresearchgate.net

Investigation of Plasma Kallikrein Activity in Ex Vivo Plasma from Disease Models and Healthy Controls

The inhibitory activity of berotralstat on plasma kallikrein was also assessed in ex vivo plasma samples from both healthy individuals and patients with HAE. pmda.go.jpijpbs.com Using a fluorogenic assay, the EC50 values for the inhibition of pKal activity were determined to be 5.4 nmol/L in healthy subjects and 15.9 nmol/L in HAE patients. pmda.go.jp These findings confirm that berotralstat effectively inhibits pKal activity in a physiologically relevant matrix and supports its potential to prevent angioedema attacks in patients with HAE. pmda.go.jpijpbs.com

Receptor Binding Profiling and Off-Target Analysis

To assess the potential for off-target interactions, the effects of berotralstat were evaluated on a broad panel of 103 different receptors using radioligand binding assays. pmda.go.jpijpbs.com The results indicated a low affinity for most of the tested receptors. europa.eu The Ki value was below the highest tested concentration of 3 µmol/L for only three receptors: the cannabinoid CB1 receptor, the melanocortin MC5 receptor, and the somatostatin (B550006) SST1 receptor, with Ki values of 1.56 µmol/L, 1.92 µmol/L, and 2.09 µmol/L, respectively. pmda.go.jpijpbs.com This demonstrates a high degree of specificity for its intended target, plasma kallikrein, with minimal potential for off-target receptor-mediated effects. europa.eu

Table 3: Off-Target Receptor Binding Affinity of Berotralstat

Receptor Ki Value (µmol/L)
Cannabinoid CB1 1.56
Melanocortin MC5 1.92
Somatostatin SST1 2.09

Data sourced from a report on the deliberation results by the Pharmaceutical Evaluation Division and the International Journal of Pharmacy and Biological Sciences. pmda.go.jpijpbs.com

Assessment of Binding Affinity to Diverse Receptor Panels

In radioligand binding assays designed to evaluate the specificity of berotralstat, its effects on 103 different receptors were examined. At the highest tested concentration of 3 μmol/L, a notable interaction was observed only at the cannabinoid CB1 receptor, where the inhibitory constant (Ki) value was lower than this concentration. ijpbs.com This suggests a high degree of selectivity for its primary target, plasma kallikrein, with minimal off-target binding to a wide array of other receptors. ijpbs.comresearchgate.netnih.gov

Electrophysiological Assessments

The potential for berotralstat to affect cardiac repolarization was a key area of investigation. At the steady-state maximum concentration (Cmax) achieved with the recommended daily dose, the mean corrected QT interval (QTc) showed a modest increase of 3.4 milliseconds, with the upper bound of the 90% confidence interval at 6.8 milliseconds. This is below the 10-millisecond threshold that typically raises clinical concern. europa.euswissmedic.ch However, at a significantly higher, supratherapeutic dose leading to exposures four times greater than the recommended dose, the mean increase in the corrected QT interval was more pronounced at 21.9 milliseconds. europa.euswissmedic.ch

Coagulation Cascade Investigations

Given that plasma kallikrein is an upstream component of the intrinsic coagulation pathway, the influence of berotralstat on blood coagulation was assessed. ijpbs.compmda.go.jp

Berotralstat demonstrated a concentration-dependent prolongation of the activated partial thromboplastin (B12709170) time (aPTT). ijpbs.compmda.go.jp The concentration required to double the aPTT in human plasma was determined to be 73.4 μmol/L. ijpbs.compmda.go.jpeuropa.eu Notably, at a concentration of 6 μmol/L, which is 21 times the mean Cmax observed at the recommended clinical dose, berotralstat did not affect the aPTT. pmda.go.jp

Similar to its effect on the intrinsic pathway, berotralstat also prolonged the prothrombin time (PT) in a concentration-dependent manner. ijpbs.compmda.go.jp The concentration needed to double the PT in human plasma was estimated to be greater than 100 μmol/L. ijpbs.compmda.go.jpeuropa.eu At a concentration of 10 μmol/L, 35 times the mean Cmax at the recommended clinical dose, no effect on PT was observed. pmda.go.jp

Effects on Intrinsic Coagulation Pathway Parameters (e.g., Activated Partial Thromboplastin Time)

Animal Model Studies for Reproductive Toxicology

Animal studies have been conducted to assess the reproductive and developmental toxicity of berotralstat. While available data from these studies are considered insufficient to fully characterize the reproductive toxicity profile, they have not indicated any direct or indirect harmful effects. ijpbs.comeuropa.euswissmedic.chwww.gov.ukhres.ca In these studies, no adverse effects on fertility were observed. ijpbs.comeuropa.euhres.ca Pharmacodynamic and toxicological data from animal models have shown that berotralstat is excreted in milk. ijpbs.comeuropa.euswissmedic.chwww.gov.uk

Fertility Assessments

The potential effects of berotralstat on male and female fertility were evaluated in a dedicated study in rats. hres.capmda.go.jp In this study, berotralstat was administered orally to male and female rats at doses up to 45 mg/kg/day. hres.ca The results indicated that berotralstat had no adverse effects on mating or fertility in either sex. www.gov.ukeuropa.eu

Table 1: Fertility and Early Embryonic Development Study of Berotralstat in Rats

Species Dose Levels (mg/kg/day) Route of Administration Key Findings NOAEL (Fertility) NOAEL (Parental Toxicity) Reference

Embryo-Fetal Development Studies

The potential for berotralstat to induce harm to the developing fetus was assessed in embryo-fetal development studies conducted in pregnant rats and rabbits. www.gov.uk These studies are designed to evaluate teratogenicity, embryolethality, and other developmental toxicities. erbc-group.comeuropa.eu

In pregnant rats, oral administration of berotralstat during the period of organogenesis at doses resulting in exposures up to 9.7 times the human exposure at the clinical dose of 150 mg did not reveal any evidence of harm to the developing fetus. www.gov.ukeuropa.eueuropa.eu Similarly, in pregnant rabbits, berotralstat administered during organogenesis at exposures approximately 1.7 to 2 times the human exposure did not cause fetal structural alterations. www.gov.ukfda.govfda.gov

Berotralstat was found to cross the placental barrier in both rats and rabbits, with fetal blood concentrations measured at approximately 5-11% of the maternal blood concentrations. www.gov.ukfda.gov Despite placental transfer, the comprehensive reproductive and developmental toxicology program for berotralstat did not identify any effects on fetal weights, malformations, or embryo-fetal growth. europa.euhpfb-dgpsa.ca

Table 2: Embryo-Fetal Development Studies of Berotralstat

Species Maternal Doses Route of Administration Exposure Multiple (vs. Human AUC) Key Findings Reference
Rat Up to 75 mg/kg/day Oral ~10x No evidence of harm to the developing fetus. www.gov.ukfda.govfda.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
Berotralstat

Pharmacodynamic Principles of Berotralstat Hydrochloride

Concentration-Dependent Inhibition of Plasma Kallikrein Activity

The inhibitory effect of berotralstat (B606040) on plasma kallikrein is directly related to its concentration in the plasma. nih.govfda.govdrugbank.comnih.gov This concentration-dependent inhibition was demonstrated in studies where once-daily oral administration of berotralstat in patients with HAE led to a measurable reduction in plasma kallikrein activity. dovepress.comwww.gov.ukhres.ca The relationship between the dose of berotralstat and its effect is evident in clinical trial data, where higher doses generally correlate with greater reductions in the frequency of HAE attacks, underscoring the concentration-effect relationship. nih.govdrugbank.com The molecular structure of berotralstat allows it to bind with high specificity and reversibly to the active site of plasma kallikrein, effectively blocking its enzymatic function without causing permanent deactivation. patsnap.com This selective and potent inhibition is a key feature of its pharmacodynamic profile. acs.orgnih.gov

Enzyme Activity Reduction Dynamics from Baseline

The pharmacodynamic effect of berotralstat is quantified by measuring the reduction of specific plasma kallikrein enzyme activity from the baseline levels observed before treatment. fda.govwww.gov.ukhres.ca Clinical studies have provided data on the extent of this reduction.

In a pivotal Phase 3 trial (APeX-2), patients receiving berotralstat experienced a significant and sustained reduction in their HAE attack rates compared to their pre-treatment baseline. www.gov.uknih.gov This reduction was observed as early as the first month of treatment and was maintained over the 24-week study period. www.gov.uk

The data below illustrates the percentage of patients who achieved specific thresholds of attack rate reduction from their baseline levels.

Table 1: Patient Response Based on HAE Attack Rate Reduction from Baseline (24 Weeks)

Percentage Reduction from Baseline Berotralstat 150 mg Placebo
≥50% 58% 25%
≥70% 50% 15%
≥90% 23% 8%

Data sourced from post-hoc analyses of a Phase 3 clinical trial. www.gov.uk

These findings demonstrate a clear dynamic in enzyme activity reduction, where berotralstat treatment leads to a substantial decrease in the clinical manifestation of uncontrolled plasma kallikrein activity. The reduction in attack rates serves as a clinical surrogate for the direct inhibition of the enzyme. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
Amlodipine
Berotralstat
Berotralstat hydrochloride
Bradykinin (B550075)
Cyclosporine
Danazol
Desogestrel
Digoxin (B3395198)
Ecallantide
Etonogestrel
Fentanyl
Garadacimab
Icatibant
Lanadelumab
Midazolam
Omeprazole
Sebetralstat

Pharmacokinetic Investigations of Berotralstat Hydrochloride

Absorption Characteristics

Following oral administration, berotralstat (B606040) is absorbed, with steady-state concentrations being reached between 6 and 12 days. fda.govdrugbank.com At steady state, the exposure to berotralstat is approximately five times higher than after a single dose. fda.gov The pharmacokinetics of berotralstat are similar in both healthy individuals and patients with HAE. fda.govwww.gov.uk

Key pharmacokinetic parameters at steady state following once-daily oral administration are summarized in the table below.

DosageCmax (ng/mL)AUCtau (ng*hr/mL)
150 mg158 (range: 110 to 234)2770 (range: 1880 to 3790)
110 mg97.8 (range: 63 to 235)1600 (range: 950 to 4170)

Data sourced from clinical studies. fda.govnih.gov

Non-clinical studies in rats and monkeys have shown absolute oral bioavailability of 33% and 45%, respectively. ijpbs.com Population pharmacokinetic analyses have indicated that the pharmacokinetic profile of berotralstat is well-described by a three-compartment model with first-order absorption. nih.govnih.gov

ConditionMedian Tmax (hours)Range (hours)
Fasted2Not specified
Fed (with high-fat meal)51 to 8

Data on Tmax under fasted and fed conditions. fda.goveuropa.eu

Oral Bioavailability and Absorption Kinetics

Distribution Dynamics

A study assessing plasma protein binding in various species found the following percentages:

SpeciesPlasma Protein Binding (%)
Human98.7 ± 0.06
Mouse99.4 ± 0.03
Rat98.9 ± 0.01
Rabbit81.9 ± 0.37
Monkey74.1 ± 0.87

Data from a study using berotralstat at a concentration of 3 μmol/L. ijpbs.com

The distribution of berotralstat between blood cells and plasma has also been evaluated. Following a single 300 mg oral dose of radiolabeled berotralstat, the blood-to-plasma ratio was approximately 0.92. fda.govdrugbank.comwww.gov.ukeuropa.eu This indicates that berotralstat distributes to a slightly lesser extent into blood cells compared to plasma.

The red blood cell to plasma ratios in different species were determined as follows:

SpeciesRed Blood Cell to Plasma Ratio
Human1.74
Mouse0.40
Rat1.08
Rabbit1.34
Monkey0.33

Data from a study where berotralstat at 3 μmol/L was added to whole blood. ijpbs.com

Plasma Protein Binding Characteristics

Metabolic Pathways and Biotransformation

Berotralstat is metabolized in the liver primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4, with a low turnover rate observed in vitro. drugs.comfda.govwww.gov.ukeuropa.eu Following a single 300 mg oral dose of radiolabeled berotralstat, the parent drug accounted for approximately 34% of the total radioactivity in the plasma. fda.govnih.goveuropa.eu

In addition to the parent compound, eight metabolites have been identified, with each contributing between 1.8% and 7.8% of the total plasma radioactivity. fda.govnih.goveuropa.eu The chemical structures for five of these eight metabolites have been determined. www.gov.ukeuropa.eu It is not yet known whether any of these metabolites are pharmacologically active. www.gov.ukeuropa.eu Berotralstat itself is a moderate inhibitor of CYP2D6 and CYP3A4, and a weak inhibitor of CYP2C9. fda.goveuropa.eu

ComponentPercentage of Total Plasma Radioactivity
Unchanged Berotralstat34%
8 Metabolites (each)1.8% to 7.8%

Identification of Primary Metabolic Enzymes

In vitro studies have identified the primary enzymes responsible for the metabolism of berotralstat. The cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6 are the main enzymes involved in its biotransformation, although the turnover rate is considered low. europa.eufda.govnih.govpatsnap.com Berotralstat itself acts as a moderate inhibitor of both CYP3A4 and CYP2D6. europa.euhpfb-dgpsa.ca It is also a weak inhibitor of CYP2C9. europa.euhpfb-dgpsa.ca Conversely, berotralstat does not inhibit CYP2C19. europa.euhpfb-dgpsa.ca

Table 1: Berotralstat Hydrochloride and Cytochrome P450 Isoforms

CYP Isoform Role in Berotralstat Metabolism Inhibitory Effect of Berotralstat
CYP3A4 Primary metabolic enzyme europa.eufda.govnih.govpatsnap.com Moderate inhibitor europa.euhpfb-dgpsa.ca
CYP2D6 Primary metabolic enzyme europa.eufda.govnih.gov Moderate inhibitor europa.euhpfb-dgpsa.ca
CYP2C9 Not a primary metabolic enzyme Weak inhibitor europa.euhpfb-dgpsa.ca
CYP2C19 Not a primary metabolic enzyme No inhibitory effect europa.euhpfb-dgpsa.ca

Characterization of Metabolite Profiles and Activity

Following oral administration, berotralstat is metabolized into several metabolites. After a single 300 mg oral dose of radiolabeled berotralstat, the parent drug accounted for 34% of the total radioactivity in plasma. europa.eufda.govnih.gov Eight distinct metabolites have been identified, with each contributing between 1.8% and 7.8% of the total radioactivity. europa.eufda.govnih.gov While the structures of five of these metabolites have been determined, it is currently unknown whether any of them possess pharmacological activity. europa.eu

Excretion Mechanisms

The elimination of berotralstat and its metabolites from the body occurs through both renal and fecal pathways.

Studies with radiolabeled berotralstat have shown that the majority of the drug is excreted in the feces. Following a single 300 mg oral dose, approximately 79% of the administered radioactivity was recovered in the feces. fda.govnih.govhpfb-dgpsa.ca A smaller portion, around 9%, was excreted in the urine. fda.govnih.govhpfb-dgpsa.ca Of the amount found in urine, unchanged berotralstat accounted for 3.4%. fda.govnih.govhpfb-dgpsa.ca

Table 2: Excretion of this compound

Excretion Pathway Percentage of Administered Dose
Fecal ~79% fda.govnih.govhpfb-dgpsa.ca
Renal ~9% fda.govnih.govhpfb-dgpsa.ca
Unchanged in Urine 3.4% of total dose fda.govnih.govhpfb-dgpsa.ca

The pharmacokinetic profile of berotralstat suggests the occurrence of enterohepatic recirculation. hpfb-dgpsa.ca This is supported by the observation of a prolonged absorption phase and biphasic plasma concentration-time curves. hpfb-dgpsa.capmda.go.jp Multiple peaks in plasma concentration have been noted over the dosing interval, with a second peak often appearing after food intake, further suggesting that the drug is reabsorbed from the gastrointestinal tract after being excreted in the bile. fda.gov

Renal and Fecal Elimination Pathways and Proportions

Pharmacokinetic Modeling and Simulation

To better understand and predict the behavior of berotralstat in the body, pharmacokinetic models have been developed.

The pharmacokinetics of berotralstat have been effectively described using a three-compartment model. nih.govnih.govresearchgate.net This model incorporates first-order absorption with a lag time and linear elimination. nih.govnih.govresearchgate.net Population pharmacokinetic analyses, which included data from numerous clinical studies, have utilized this model to characterize the drug's profile in both healthy individuals and patients with hereditary angioedema. nih.govnih.gov

Population Pharmacokinetic Analysis and Covariate Identification

Population pharmacokinetic (PK) analyses, which integrate data from multiple clinical studies, have been instrumental in characterizing the absorption, distribution, metabolism, and excretion of berotralstat. nih.govnih.gov These analyses have utilized data from 13 clinical studies involving a total of 771 healthy subjects and patients with Hereditary Angioedema (HAE). nih.govnih.gov

The pharmacokinetic profile of berotralstat is well-described by a three-compartment model with first-order absorption, incorporating an absorption lag time and linear elimination. nih.govnih.gov A key finding from these analyses is the identification of specific factors, or covariates, that contribute to the variability in berotralstat's pharmacokinetics among individuals.

Dose on Bioavailability: Covariate analysis has revealed a significant effect of dose on the bioavailability of berotralstat. nih.govnih.gov Specifically, the exposure to berotralstat, as measured by its maximum concentration (Cmax) and the area under the concentration-time curve (AUC), increases more than proportionally with the dose. europa.euwww.gov.uk Following once-daily administration, the exposure at steady state is approximately five times that of a single dose. fda.gov

Body Weight on Clearance and Volume of Distribution: Body weight has been identified as a significant covariate influencing both the clearance and the volume of distribution of berotralstat. nih.govnih.goveuropa.euwww.gov.ukhres.caeuropa.eu This results in higher systemic exposure (both AUC and Cmax) in patients with lower body weight. europa.euwww.gov.ukhres.caeuropa.eu However, despite this observed effect, simulations in underweight, low-weight, and overweight adolescents and adults have shown predicted exposures similar to those observed at therapeutic doses in clinical trials. nih.govnih.gov Consequently, this difference is not considered to be clinically relevant, and no dose adjustments based on body weight are recommended. nih.govnih.goveuropa.euwww.gov.ukeuropa.eu

Other demographic factors such as age, sex, and race have been evaluated in population pharmacokinetic analyses and were found to not have a meaningful influence on the pharmacokinetics of berotralstat. europa.euhres.ca

CovariateEffect on PharmacokineticsClinical Significance
DoseBioavailability (exposure increases more than proportionally with dose)Considered in dose selection
Body WeightClearance and Volume of Distribution (higher exposure in lower body weight)Not considered clinically relevant; no dose adjustment needed
AgeNo meaningful influenceNo dose adjustment needed
SexNo meaningful influenceNo dose adjustment needed
RaceNo meaningful influenceNo dose adjustment needed

Drug-Drug Interaction Mechanisms

Berotralstat has the potential to interact with other drugs through the modulation of metabolic enzymes and drug transporter systems.

Berotralstat has been shown to be a moderate inhibitor of Cytochrome P450 (CYP) 2D6 and CYP3A4. fda.govhres.ca It is also a weak inhibitor of CYP2C9. europa.euwww.gov.uk Berotralstat is not an inhibitor of CYP2C19. europa.euwww.gov.uk

The co-administration of berotralstat with substrates of these enzymes can lead to increased plasma concentrations of the co-administered drug, potentially increasing the risk of its adverse effects. For instance, when berotralstat was co-administered with midazolam, a CYP3A4 substrate, the AUC of midazolam increased by 2.2-fold. hres.ca Similarly, co-administration with desipramine, a CYP2D6 substrate, resulted in a 2.9-fold increase in its AUC.

CYP EnzymeEffect of BerotralstatExample SubstrateImpact on Substrate Exposure (AUC Increase)
CYP2D6Moderate InhibitorDesipramine2.9-fold
CYP3A4Moderate InhibitorMidazolam2.2-fold
CYP2C9Weak InhibitorTolbutamide2.0-fold
CYP2C19No InhibitionOmeprazole1.24-fold

Berotralstat is a substrate of both P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are important drug efflux transporters. europa.eufda.govhres.caeuropa.euijpbs.com This means that drugs that inhibit or induce these transporters can affect the plasma concentrations of berotralstat.

Co-administration with inhibitors of P-gp and BCRP, such as cyclosporine, can increase the exposure of berotralstat. europa.eufda.govhres.caijpbs.com For example, cyclosporine increased the Cmax and AUC of berotralstat by 25% and 55-69%, respectively. fda.govhres.ca Conversely, inducers of P-gp and BCRP, like rifampicin (B610482) and St. John's wort, may decrease berotralstat plasma concentrations, potentially reducing its efficacy. europa.euhres.caeuropa.euijpbs.com

Berotralstat itself is also an inhibitor of P-gp. fda.govhres.ca When administered at a dose of 300 mg, it can increase the exposure of P-gp substrates. hres.ca For instance, it increased the Cmax and AUC of the P-gp substrate digoxin (B3395198) by 58% and 48%, respectively. europa.eu However, berotralstat is not an inhibitor of BCRP. europa.eufda.gov

TransporterBerotralstat as a...Interaction with Inhibitors (e.g., Cyclosporine)Interaction with Inducers (e.g., Rifampicin)Berotralstat as an...Effect on Substrates (e.g., Digoxin)
P-glycoprotein (P-gp)SubstrateIncreased berotralstat exposureDecreased berotralstat exposureInhibitorIncreased substrate exposure
BCRPSubstrateIncreased berotralstat exposureDecreased berotralstat exposureNot an inhibitorNo significant effect

Modulation of Cytochrome P450 Enzyme Activity

Pharmacokinetics in Organ Impairment

The function of organs such as the liver can significantly impact the pharmacokinetics of drugs.

Studies have been conducted to evaluate the pharmacokinetics of a single 150 mg oral dose of berotralstat in individuals with mild, moderate, and severe hepatic impairment, as defined by the Child-Pugh classification. europa.euwww.gov.ukfda.goveuropa.eu

In subjects with mild hepatic impairment (Child-Pugh Class A), the pharmacokinetics of berotralstat were found to be unchanged compared to subjects with normal hepatic function. europa.euwww.gov.ukfda.goveuropa.eudrugs.com

However, in individuals with moderate hepatic impairment (Child-Pugh Class B), there was a notable increase in systemic exposure. The Cmax and AUC from time zero to infinity (AUC0-inf) were increased by approximately 77% and 78%, respectively. europa.eudrugs.com

In subjects with severe hepatic impairment (Child-Pugh Class C), the results were different. While the Cmax increased by 27%, the AUC0-inf decreased by 6%. europa.eu Additionally, the percentage of unbound berotralstat in plasma doubled in subjects with severe hepatic impairment compared to healthy subjects. fda.gov

Hepatic Impairment Level (Child-Pugh Class)Change in CmaxChange in AUC
Mild (A)UnchangedUnchanged
Moderate (B)↑ 77%↑ 78%
Severe (C)↑ 27%↓ 6%

Research Methodologies and Translational Science

Application of Structure-Guided Drug Design Principles

The development of berotralstat (B606040) (also known as BCX7353) is a prime example of a successful structure-guided drug design strategy. researchgate.netacs.orgnih.gov This approach was instrumental in creating a potent, selective, and orally bioavailable small-molecule inhibitor of plasma kallikrein (PKal). researchgate.netacs.org The primary goal was to develop an oral prophylactic treatment for hereditary angioedema (HAE), a condition driven by the overproduction of bradykinin (B550075) due to unregulated PKal activity. acs.orgnih.gov

The design process began with the understanding that inhibiting PKal, a serine protease, would block the excessive generation of bradykinin, the key mediator of swelling and pain in HAE attacks. acs.orgijpbs.com Researchers utilized the three-dimensional crystal structure of the PKal enzyme to design molecules that could fit precisely into its active site. nih.gov This structural information allowed for the iterative optimization of inhibitor compounds to enhance their binding affinity and selectivity. researchgate.net

The chymotrypsin (B1334515) numbering system was used to reference amino acids within the serine protease domain during the design process. acs.org By analyzing the co-crystal structures of early-generation inhibitors bound to PKal, scientists at BioCryst Pharmaceuticals could identify key interactions and areas for molecular improvement. researchgate.net This led to the synthesis of berotralstat, a compound with a chemical structure optimized for potent and highly selective inhibition of PKal over other related serine proteases. researchgate.netacs.orgnih.gov The successful outcome of this rational design approach is an orally administered drug that effectively prevents HAE attacks. acs.orgeuropa.eu

Development and Validation of In Vitro and Ex Vivo Assays for Plasma Kallikrein Inhibition

A cornerstone of the berotralstat development program was the use of robust in vitro and ex vivo assays to quantify its inhibitory effect on plasma kallikrein. These assays were critical for confirming the molecule's mechanism of action and establishing its potency.

In vitro biochemical assays were employed to directly measure the inhibition of human plasma kallikrein activity, demonstrating that berotralstat is a potent inhibitor. google.com Further pharmacology studies confirmed that berotralstat inhibits PKal, as well as bradykinin production in endothelial cells. ijpbs.compmda.go.jp

Ex vivo assays using plasma from both healthy subjects and patients with HAE were crucial for validating the drug's activity in a more physiologically relevant matrix. ijpbs.compmda.go.jp These studies demonstrated a clear concentration-dependent inhibition of plasma kallikrein. europa.eudrugbank.com The relationship between berotralstat plasma concentrations and its pharmacodynamic effect on kallikrein activity was effectively described by a sigmoidal Emax model. europa.eu

The results from these assays provided quantitative measures of berotralstat's potency.

Table 1: In Vitro and Ex Vivo Potency of Berotralstat
Assay TypePopulationParameterValueCitation
Ex Vivo Kallikrein InhibitionHealthy SubjectsEC₅₀5.4 nmol/L pmda.go.jp
Ex Vivo Kallikrein InhibitionHAE PatientsEC₅₀15.9 nmol/L pmda.go.jp
Ex Vivo Kallikrein Inhibition (PK/PD Model)PK/PD PopulationCalculated EC₅₀11 ng/mL europa.eu

Secondary pharmacology studies also utilized plasma-based coagulation assays to investigate the effect of berotralstat on the broader coagulation pathway, as PKal is an upstream regulator. europa.eu These assays measured prothrombin time (PT) and activated partial thromboplastin (B12709170) time (APTT), showing that berotralstat prolonged these times in a concentration-dependent manner, with the concentrations required for doubling being significantly high. pmda.go.jp

Advanced Pharmacokinetic-Pharmacodynamic Modeling Approaches in Drug Development

Advanced pharmacokinetic (PK) and pharmacodynamic (PD) modeling was essential in characterizing berotralstat and supporting its clinical development. nih.gov Population PK analyses were conducted using data from 13 clinical studies, encompassing a total of 771 healthy subjects and patients with HAE, to describe the absorption, distribution, and elimination of the drug and to identify significant covariates influencing its PK profile. nih.gov

The pharmacokinetic profile of berotralstat was well-described by a three-compartment model with first-order absorption, incorporating an absorption lag time and linear elimination. nih.govfda.gov This model also accounted for the non-linear pharmacokinetics of berotralstat by including an effect of dose on its relative bioavailability. fda.gov

Table 2: Berotralstat Population Pharmacokinetic Model Characteristics
Model ComponentDescriptionCitation
Structural ModelThree-compartment model nih.govfda.gov
AbsorptionFirst-order with absorption lag time nih.govfda.gov
EliminationLinear elimination nih.govfda.gov
Non-linearityEffect of dose on relative bioavailability included fda.gov

This comprehensive modeling approach allowed for a thorough understanding of the dose-exposure-response relationship, linking plasma concentrations of berotralstat to the inhibition of kallikrein activity and, ultimately, to the reduction in HAE attack rates. europa.eu

Emerging Research Avenues and Future Directions for Berotralstat Hydrochloride

Exploration of Additional Molecular Targets and Pathways

Berotralstat (B606040) is a selective inhibitor of plasma kallikrein, a key enzyme in the bradykinin-forming cascade. nih.govdrugbank.comdovepress.com Its primary mechanism of action involves binding to plasma kallikrein and blocking its proteolytic activity, which in turn controls the excessive generation of bradykinin (B550075), the primary mediator of swelling and pain in Hereditary Angioedema (HAE). drugbank.comdovepress.comacs.org While its efficacy is well-established through this pathway, ongoing research is exploring potential additional molecular targets and pathways that may contribute to its therapeutic effects or could be targets for future drug development.

Berotralstat is metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4. nih.govdrugbank.com It also acts as a moderate inhibitor of these same enzymes and a weak inhibitor of CYP2C9 and P-glycoprotein (P-gp). europa.eu This interaction with major drug-metabolizing enzymes and transporters suggests a broader influence on xenobiotic and endobiotic metabolism, which could have implications beyond its primary pharmacological action. The clinical significance of these interactions, particularly the potential for drug-drug interactions, is an area of active investigation. europa.eufrontiersin.org

Investigation of Differential Pharmacological Responses to Plasma Kallikrein Inhibitors

Clinical experience and trial data have revealed variability in patient responses to plasma kallikrein inhibitors, including berotralstat. While many patients experience a significant reduction in HAE attack frequency, the degree of response can differ. nih.govuzh.ch Understanding the factors that contribute to these differential pharmacological responses is a critical area of ongoing research.

One study observed a differential response in the reduction of attack rates based on the anatomical location of the swelling. uzh.ch For instance, the effect of the oral plasma kallikrein inhibitor BCX7353 (berotralstat) on peripheral attacks was more pronounced at certain doses compared to its effect on abdominal attacks. uzh.ch This suggests that local tissue factors or variations in the underlying pathophysiology at different anatomical sites may influence drug efficacy.

Genetic variations in the genes of the kallikrein-kinin system and related pathways could also play a significant role in treatment response. nih.gov Polymorphisms in genes such as KLKB1 (encoding plasma prekallikrein), BDKRB2 (encoding the bradykinin B2 receptor), and others could influence the baseline activity of the KKS and the individual's response to its inhibition. nih.govimmunology.org Poor phenotype/genotype correlation is a known characteristic of HAE, where individuals with the same SERPING1 mutation can have vastly different disease severity. immunology.org This highlights the potential influence of modifier genes on the clinical presentation and, by extension, on the response to targeted therapies. immunology.org

Quantitative systems pharmacology (QSP) models are being developed to better understand the complex dynamics of the KKS in HAE and to simulate the effects of inhibitors like berotralstat. plos.orgnih.gov These models integrate data on biochemical reactions, drug pharmacokinetics, and patient characteristics to predict treatment outcomes and explore the reasons for variable responses. plos.orgnih.gov By simulating bradykinin generation in healthy versus HAE plasma, these models can demonstrate the impact of C1-INH deficiency and the efficacy of different inhibitors. plos.org

Research into Hormonal Influences on Hereditary Angioedema Pathophysiology in the Context of Kallikrein Inhibition

Hormonal fluctuations, particularly changes in estrogen levels, are known to influence the frequency and severity of HAE attacks, especially in female patients. mdpi.comnih.govknowhae.com Estrogen-containing medications, menstruation, and pregnancy have been associated with an exacerbation of HAE symptoms. mdpi.comnih.gov The underlying mechanisms are thought to involve the upregulation of components of the kallikrein-kinin system. nih.gov

Research has shown that women treated with estrogens exhibit increased plasma levels of factor XII, bradykinin, and kallikrein. nih.gov Estrogen may also regulate the expression of the bradykinin B2 receptor gene. nih.gov In some forms of HAE with normal C1-inhibitor (HAE-nC1-INH), particularly those linked to mutations in the F12 gene, symptoms can be exclusively triggered by high estrogen states. nih.gov

Given this well-established link, a key area of research is to understand how plasma kallikrein inhibitors like berotralstat perform in the context of these hormonal influences. Investigating the efficacy of kallikrein inhibition in preventing attacks triggered by hormonal changes is crucial for optimizing treatment strategies for female patients. Clinical studies and real-world evidence will be instrumental in determining if the mechanism of direct kallikrein inhibition is sufficient to overcome the pro-edematous effects of estrogen.

Development of Targeted Therapies for Specific Hereditary Angioedema Subtypes

Hereditary angioedema is a genetically heterogeneous disorder. While HAE types I and II are caused by mutations in the SERPING1 gene leading to C1-inhibitor deficiency or dysfunction, HAE with normal C1-inhibitor (HAE-nC1-INH) can be caused by mutations in other genes, including F12, PLG, and ANGPT1. mdpi.comresearchgate.net A significant number of HAE-nC1-INH cases still have an unknown genetic basis (U-HAE). nih.gov

This genetic diversity suggests that the underlying pathophysiology may differ between subtypes, potentially requiring more targeted therapeutic approaches. While broad-acting therapies that target the final common pathway of bradykinin production, such as plasma kallikrein inhibitors, are effective across different types of HAE, research is moving towards developing therapies for specific subtypes. mdpi.comnih.govresearchgate.net

For example, understanding the specific mechanisms by which mutations in F12 or other genes lead to angioedema could pave the way for therapies that target the protein products of these genes or their specific downstream effects. researchgate.net As our understanding of the molecular basis of different HAE subtypes improves, we may see the development of personalized medicine approaches, where treatment is tailored to the patient's specific genetic mutation.

Advanced Genetic and Molecular Research on the Kallikrein-Kinin System (e.g., SERPING1 and KLKB1 gene manipulation)

The ultimate goal in HAE research is to develop curative therapies. Gene therapy and gene editing technologies are at the forefront of this effort, with a focus on manipulating key genes within the kallikrein-kinin system. mdpi.com

Two primary strategies are being explored:

Gene replacement for SERPING1 : For HAE types I and II, the goal is to introduce a functional copy of the SERPING1 gene to restore normal C1-inhibitor production. mdpi.com Adeno-associated virus (AAV) vectors are being investigated as a means to deliver the wild-type SERPING1 gene to patients. wikipedia.orgmdpi.com One such experimental therapy, BMN 331, is currently in clinical trials. wikipedia.orgmdpi.com

Gene editing of KLKB1 : An alternative approach, applicable to all HAE types driven by excess bradykinin, is to permanently reduce the production of plasma kallikrein by targeting its gene, KLKB1. mdpi.com CRISPR-Cas9 technology is being utilized to edit the KLKB1 gene in hepatocytes, aiming to achieve a lifelong reduction in plasma kallikrein levels. mdpi.comcambridge.org NTLA-2002 is an investigational CRISPR-Cas9-based therapy using this approach that has shown promising results in early clinical trials, leading to significant and durable reductions in plasma kallikrein and HAE attack rates after a single dose. researchgate.netmdpi.com

These advanced genetic therapies represent a paradigm shift from chronic prophylactic treatment to a one-time curative intervention. As these technologies mature, they hold the promise of providing a definitive cure for HAE, eliminating the need for lifelong medication like berotralstat.

Q & A

Q. What is the molecular basis for Berotralstat Hydrochloride's mechanism of action in hereditary angioedema (HAE) prophylaxis?

Berotralstat selectively inhibits plasma kallikrein (pKal), a serine protease responsible for cleaving high-molecular-weight kininogen to produce bradykinin. Excessive bradykinin leads to vascular permeability and angioedema in HAE. By targeting pKal, Berotralstat reduces bradykinin levels, preventing HAE attacks . Researchers should validate target engagement using in vitro enzymatic assays (e.g., fluorogenic substrate cleavage) and measure plasma bradykinin levels in preclinical models.

Q. What pharmacokinetic (PK) properties justify this compound's once-daily oral dosing regimen?

Berotralstat exhibits a half-life of ~120 hours and steady-state plasma concentrations within 14 days, supporting once-daily dosing. Key PK parameters include bioavailability (~50%) and linear dose proportionality (150–300 mg). Methodologically, researchers should conduct population PK modeling to assess interpatient variability and covariates (e.g., hepatic impairment) .

Q. How is the chemical structure of this compound optimized for plasma kallikrein inhibition?

The molecule (C30H27ClF4N6O) features a trifluoromethylpyridine core and a chlorophenyl group, enhancing binding affinity to pKal's active site. Computational docking studies and X-ray crystallography of pKal-Berotralstat complexes reveal critical hydrogen bonds with Ser-195 and hydrophobic interactions with the S1 pocket .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in efficacy outcomes between Phase III trials (Study 301 vs. 302) across geographic populations?

Study 301 (Japan) reported a 50% reduction in HAE attack rates, while Study 302 (US/EU) showed a 30–40% reduction. Methodological considerations include differences in baseline attack frequency, genetic subtypes of HAE (e.g., SERPING1 mutations), and adherence monitoring. Researchers should stratify efficacy analyses by patient subgroups and use mixed-effects models to account for regional variability .

Q. What methodological considerations are critical when designing non-inferiority trials comparing Berotralstat to subcutaneous C1-INH products?

Non-inferiority margins should reflect clinically meaningful differences in attack rates (e.g., ≤1 attack/month). Trials must standardize endpoints (e.g., time-to-first attack, severity scoring) and incorporate patient-reported outcomes. Adaptive trial designs may mitigate heterogeneity in HAE phenotypes .

Q. How should researchers address potential drug-drug interactions (DDIs) involving this compound in polypharmacy scenarios?

Berotralstat is metabolized via CYP3A4 and inhibits P-gp. Methodologically, DDI studies should use in vitro hepatocyte models to assess CYP3A4 induction/ inhibition, followed by clinical PK studies with probe substrates (e.g., midazolam). Population PK simulations can predict exposure changes in comorbid populations .

Q. What statistical approaches are recommended for analyzing time-to-event data in long-term safety studies?

Cox proportional hazards models with frailty terms can account for recurrent events (e.g., breakthrough attacks). Researchers should adjust for competing risks (e.g., discontinuation due to adverse events) and perform sensitivity analyses using multiple imputation for missing data .

Data Contradiction Analysis

Q. Why do some studies report variable efficacy of Berotralstat in HAE patients with normal C1-INH levels?

Patients with normal C1-INH (HAE-nl-C1INH) may exhibit alternative pKal activation pathways (e.g., factor XII mutations). Researchers should stratify efficacy analyses by HAE subtype and validate biomarkers like cleaved kininogen to identify non-responders .

Experimental Design

Q. How can preclinical models recapitulate Berotralstat's therapeutic effects in HAE?

Transgenic murine models with SERPING1 mutations or humanized pKal systems are preferred. Measure vascular leakage via Evans blue dye extravasation assays and validate bradykinin suppression using LC-MS/MS .

Q. What biomarkers are validated for monitoring Berotralstat's pharmacodynamic effects in clinical trials?

Cleaved high-molecular-weight kininogen (HMWK) and plasma bradykinin are primary biomarkers. Secondary markers include pKal activity (chromogenic assays) and angioedema severity scores (e.g., AE-QoL questionnaire) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.